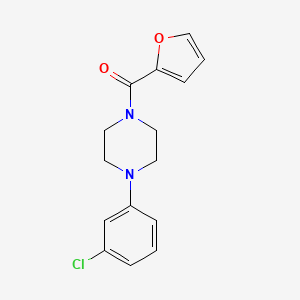

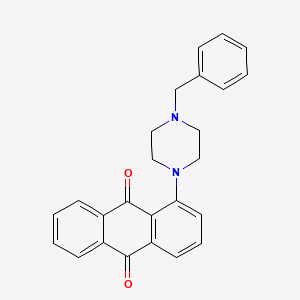

![molecular formula C17H22N6O B5547512 N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds with similar structures involves multiple steps, including condensation reactions, N-methylation, and the use of specific catalysts to enhance reaction efficiency. For example, a related synthesis process was described for N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrating the complexity and precision required in these syntheses (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(2-Ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is often analyzed using spectroscopic methods such as NMR, IR, and MS, alongside computational modeling to predict conformations and reactivity. For instance, detailed structure elucidation using these techniques was reported for a cannabinoid with a highly substituted pyrazole skeleton, highlighting the role of these analyses in understanding molecular interactions and properties (Girreser et al., 2016).

科学的研究の応用

Synthesis and Chemical Properties

- A study by Crawforth and Paoletti (2009) discusses a one-pot synthesis method for imidazo[1,5-a]pyridines, highlighting the potential for introducing various substituents, which could be related to the synthesis of compounds like N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide (Crawforth & Paoletti, 2009).

Cellular Permeability and DNA Binding

- Liu and Kodadek (2009) investigated the cellular permeability of pyrrole-imidazole (Py-Im) polyamides, chemicals that can specifically bind to DNA sequences, which could be relevant to understanding the behavior of compounds like N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide (Liu & Kodadek, 2009).

Enhancing Cellular Uptake

- Meier, Montgomery, and Dervan (2012) explored modifications to the hairpin γ-aminobutyric acid turn unit in Py-Im polyamides to enhance their cellular uptake, which could be significant for the application of N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide (Meier et al., 2012).

DNA Recognition and Gene Expression Control

- Chavda et al. (2010) studied N-Methyl imidazole and N-methyl pyrrole-containing polyamides for their potential in targeting specific DNA sequences and controlling gene expression, which can be related to the applications of N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide (Chavda et al., 2010).

作用機序

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

The future directions for research on this compound could include exploring its potential uses in medicine, given the wide range of biological activities exhibited by many imidazole derivatives . Additionally, further studies could be conducted to better understand its physical and chemical properties, and to develop more efficient methods for its synthesis.

特性

IUPAC Name |

N-[3-(2-ethylimidazol-1-yl)propyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-3-16-18-8-11-23(16)10-5-7-19-17(24)14-12-13(20-21-14)15-6-4-9-22(15)2/h4,6,8-9,11-12H,3,5,7,10H2,1-2H3,(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQIBNLWLNEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCNC(=O)C2=CC(=NN2)C3=CC=CN3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)

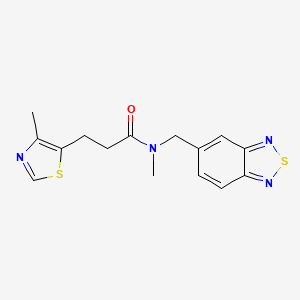

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)